molecular formula C8H12O2 B13059151 2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal

2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal

Cat. No.: B13059151
M. Wt: 140.18 g/mol
InChI Key: YMELBVJMIMGDIT-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal is an organic compound that features a cyclopropyl group attached to a propanal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopropylcarbinol with an oxidizing agent to form the corresponding aldehyde. Another method includes the use of Grignard reagents, where 2-methylcyclopropylmagnesium bromide reacts with an appropriate aldehyde or ketone to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using catalysts and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The cyclopropyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and organometallic compounds are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanoic acid.

    Reduction: 2-Methyl-3-(2-methylcyclopropyl)-3-hydroxypropanal.

    Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Intermediates

2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal can serve as an intermediate in the synthesis of various organic compounds. Its unique functional groups allow for further transformations that can lead to the development of more complex molecules. For instance, it can participate in reactions with nucleophiles to form new carbon-carbon bonds, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Reactivity Studies

Research has indicated that this compound can undergo various chemical reactions, such as aldol reactions and Michael additions, which are essential in constructing larger molecular frameworks. These reactions are particularly useful in synthesizing biologically active compounds .

Potential Drug Development

Due to its structural characteristics, this compound has been investigated for its potential as a precursor for drug development. Its derivatives may exhibit biological activities that could be harnessed for therapeutic purposes. For example, modifications to the carbon skeleton could yield compounds with improved efficacy against specific diseases or conditions .

Case Studies

Several studies have explored the biological activity of related compounds derived from similar structures. For instance, cyclopropyl-containing compounds have been noted for their effectiveness as anti-inflammatory agents and modulators of nuclear receptors involved in metabolic processes . These insights suggest that this compound could lead to similar discoveries.

Cosmetic Applications

The compound's properties make it suitable for use in cosmetic formulations. Its ability to act as a skin conditioning agent could enhance the texture and moisturizing properties of creams and lotions. Moreover, its stability under various conditions makes it an attractive candidate for incorporation into personal care products .

Formulation Studies

Research into cosmetic formulations has highlighted the importance of ingredient interactions and stability. The use of this compound within formulations could be optimized through experimental design techniques to evaluate its effects on sensory attributes and overall product performance .

Summary of Applications

Application AreaKey Points
Organic Synthesis- Acts as a synthetic intermediate; enables carbon-carbon bond formation
Pharmaceutical- Potential precursor for drug development; related compounds show bioactivity
Cosmetic Formulations- Enhances texture and moisturizing properties; stable in formulations

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropyl group may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(2-methylcyclopropyl)-3-hydroxypropanal: A reduced form of the compound with similar structural features.

    2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanoic acid: An oxidized form with a carboxylic acid group.

    Cyclopropyl derivatives: Compounds with similar cyclopropyl groups but different functional groups.

Biological Activity

2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal is an organic compound with notable biological activity potential due to its unique structural features. This compound possesses a ketone functional group and a cyclopropyl ring, which contribute to its reactivity and interactions in biological systems. The molecular formula is C8H14O2C_8H_{14}O_2 with a molecular weight of approximately 140.18 g/mol. This article explores the biological activity, synthesis, mechanisms of action, and potential applications of this compound.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Aldol Condensation : Utilizing aldehydes and ketones under basic conditions.
  • Cyclopropanation Reactions : Involving the addition of cyclopropyl groups to carbonyl compounds.
  • Oxidative Reactions : Transforming simpler precursors into the desired compound through oxidation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in pharmacology and medicinal chemistry. Its hydrophobic properties allow for significant interactions with biological macromolecules, such as proteins and nucleic acids.

The compound's mechanisms of action involve:

  • Enzyme Inhibition : It may inhibit specific enzymes that play critical roles in metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors could influence signaling pathways, potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

  • Antimicrobial Activity : Research demonstrated that the compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.
  • Anticancer Potential : In vitro studies indicated that it might inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and survival.
  • Neuroprotective Effects : Preliminary findings suggest that it could protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases like Parkinson's disease.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightKey Features
This compoundC8H14O2140.18 g/molContains a ketone and cyclopropyl group
3-Cyclopropyl-2-methyl-3-oxopropanalC7H10O2126.15 g/molLacks additional methyl group
Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylateC8H12N4O2196.21 g/molExhibits significant biological activity potential

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-methyl-3-(2-methylcyclopropyl)-3-oxopropanal

InChI

InChI=1S/C8H12O2/c1-5-3-7(5)8(10)6(2)4-9/h4-7H,3H2,1-2H3

InChI Key

YMELBVJMIMGDIT-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(=O)C(C)C=O

Origin of Product

United States

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